1-(2-Fluoropyridin-3-yl)propan-1-one
Description
1-(2-Fluoropyridin-3-yl)propan-1-one is a fluorinated pyridine derivative featuring a propan-1-one (acetophenone-like) backbone. The compound’s structure includes a fluorine atom at the 2-position of the pyridine ring, which influences its electronic properties, solubility, and reactivity. Fluorinated pyridines are particularly valued for their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVECQOMMNJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289048 | |
| Record name | 1-(2-Fluoro-3-pyridinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
949154-28-3 | |
| Record name | 1-(2-Fluoro-3-pyridinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949154-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-3-pyridinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-one typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoropyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Fluoropyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological activity being studied .
Comparison with Similar Compounds
(a) 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one (No. 2158)
(b) 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
(c) 1-(4-Ethylphenyl)propan-1-one
- Structure : Lacks the pyridine ring; instead, a simple 4-ethylphenyl group is attached to the ketone.
- Reactivity : Undergoes selective α-position coupling reactions (62–70% yields) in synthetic applications, preserving benzylic positions .
Functional Group Modifications
(a) 1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Neroli Ketone)
(b) 1-(3-Bromo-4-chlorophenyl)propan-1-one
- Structure : Halogenated aryl group (3-bromo-4-chlorophenyl) instead of fluoropyridin-3-yl.
- Reactivity : Serves as an intermediate in organic synthesis, with bromine and chlorine enhancing electrophilicity .
Pharmacologically Active Analogs
(a) (E)-3-(4-(Benzyloxy)phenyl)-2-(benzylideneamino)-1-(thiazolidin-3-yl)propan-1-one
(b) 1-Phenyl-3-(piperidin-1-yl)propan-1-one (Trihexyphenidyl Related Compound A)
- Structure : Piperidine ring replaces pyridine, with a phenyl-propan-1-one backbone.
- Application : Pharmaceutical secondary standard (CAS 886-06-6) used in quality control .
Comparative Data Table
Key Research Findings
Fluorine vs. Hydroxyl Substituents: The 2-fluoro group in this compound likely enhances lipophilicity and metabolic stability compared to hydroxylated analogs like No. 2158, which face dietary exposure limitations .
Reactivity in Coupling Reactions : Propan-1-one derivatives with simple aryl groups (e.g., 4-ethylphenyl) show high selectivity in α-position coupling, suggesting similar reactivity for the fluoropyridine variant in synthetic pathways .
Safety Profiles: Fluorinated pyridines may mitigate genotoxicity risks observed in hydroxylated or chlorinated analogs, though direct toxicological data for this compound are lacking .
Biological Activity
1-(2-Fluoropyridin-3-yl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.
This compound, with the molecular formula C_8H_8F_NO, features a fluorinated pyridine ring, which enhances its lipophilicity and biological activity. The presence of the fluorine atom can influence the compound's interaction with biological targets, making it a subject of interest in drug discovery.
Biological Activities
The biological activities of this compound are primarily characterized by its antimicrobial and anticancer properties. Research indicates that compounds with similar structures often exhibit significant activity against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that this compound demonstrates notable antimicrobial properties. It has been tested against several bacterial strains, revealing effectiveness similar to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. The cytotoxic effects are attributed to the induction of apoptosis and cell cycle arrest. Specific cancer types studied include breast and colon cancers, where this compound showed promising results in reducing cell viability.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorine substitution alters the electronic properties of the molecule, enhancing its binding affinity to specific receptors or enzymes involved in disease pathways.
Potential Molecular Targets
Research suggests several potential molecular targets for this compound:
- Kinases : Inhibition of specific kinases involved in cancer cell signaling.
- Enzymes : Interaction with enzymes critical for bacterial survival.
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Testing
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Case Study 2: Anticancer Efficacy
A study involving human breast cancer cell lines demonstrated that treatment with this compound led to a 70% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed that the compound induced apoptosis through activation of caspase pathways.
Data Table: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effectiveness (%) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | 85 |
| Antimicrobial | Escherichia coli | 10 | 80 |
| Anticancer | Breast cancer cell line | 10 | 70 |
| Anticancer | Colon cancer cell line | 20 | 65 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
